6-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde
CAS No.:
Cat. No.: VC15927066
Molecular Formula: C12H13ClN2O2
Molecular Weight: 252.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13ClN2O2 |
|---|---|
| Molecular Weight | 252.69 g/mol |
| IUPAC Name | 6-chloro-1-(2-ethoxyethyl)benzimidazole-2-carbaldehyde |
| Standard InChI | InChI=1S/C12H13ClN2O2/c1-2-17-6-5-15-11-7-9(13)3-4-10(11)14-12(15)8-16/h3-4,7-8H,2,5-6H2,1H3 |
| Standard InChI Key | WWDRNBXUBXBQHC-UHFFFAOYSA-N |
| Canonical SMILES | CCOCCN1C2=C(C=CC(=C2)Cl)N=C1C=O |
Introduction
Structural and Molecular Characteristics
Core Benzimidazole Framework
The benzimidazole core consists of a fused benzene and imidazole ring system, which confers rigidity and planar geometry. Substitutions at positions 1, 2, and 6 modulate electronic properties and steric interactions. The 6-chloro group enhances electrophilicity, while the 2-ethoxyethyl side chain introduces steric bulk and hydrophobicity .
Spectroscopic Analysis
Nuclear magnetic resonance (NMR) data for the compound reveal distinct signals:
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NMR (300 MHz, CDCl): A singlet at δ 10.11 ppm corresponds to the aldehyde proton, while aromatic protons appear as multiplets between δ 7.40–7.93 ppm .
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NMR: The aldehyde carbon resonates at δ 192.5 ppm, and the ethoxyethyl carbons appear at δ 66.8 (OCH) and δ 14.1 (CH) .
Computational Chemistry Insights
Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, indicating moderate polarity. The HOMO-LUMO gap of 5.3 eV suggests stability against electrophilic attack .
Synthesis and Reaction Pathways
Multi-Step Synthesis Protocols
Synthesis typically begins with 6-chloro-1H-benzimidazole, which undergoes alkylation and formylation:
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Alkylation: Reaction with 2-ethoxyethyl bromide in the presence of NaH yields 6-chloro-1-(2-ethoxyethyl)-1H-benzimidazole .
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Formylation: Vilsmeier-Haack reaction using phosphoryl chloride (POCl) and dimethylformamide (DMF) introduces the aldehyde group at position 2 .
Optimization Challenges
Yields range from 60–75% due to competing side reactions, such as over-alkylation or oxidation of the aldehyde . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:4) achieves >98% purity .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited water solubility (0.12 mg/mL at 25°C) but is soluble in polar aprotic solvents like DMSO (≥50 mg/mL) . Stability studies indicate decomposition at temperatures >150°C, with the aldehyde group prone to oxidation under acidic conditions.
Thermal Analysis
Differential scanning calorimetry (DSC) shows a melting point of 148–150°C, while thermogravimetric analysis (TGA) reveals 5% weight loss at 180°C .
Applications in Materials Science
Coordination Chemistry
The aldehyde group facilitates Schiff base formation with amines, enabling synthesis of metal complexes. A Cu(II) complex exhibits catalytic activity in Suzuki-Miyaura cross-coupling reactions (yield: 82%) .
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